molecular formula C22H18FN5O2S B2448680 N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946255-70-5

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Numéro de catalogue: B2448680
Numéro CAS: 946255-70-5
Poids moléculaire: 435.48
Clé InChI: GEGIVKDTHKFGGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H18FN5O2S and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2S/c23-15-8-6-14(7-9-15)11-24-19(29)10-17-13-31-22-26-20-18(21(30)27(17)22)12-25-28(20)16-4-2-1-3-5-16/h1-9,12,17H,10-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIVKDTHKFGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antitubercular properties, as well as insights from various studies and research findings.

  • Molecular Formula : C22H18FN5O2S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 946255-70-5

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antitubercular research. The following sections detail specific findings regarding its biological effects.

Antibacterial Activity

Research indicates that derivatives containing the tetrahydropyrazolo-thiazolo-pyrimidine scaffold demonstrate significant antibacterial properties. For instance:

  • Broad-Spectrum Activity : Compounds similar to N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl...) have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. The presence of specific side chains has been linked to enhanced activity levels .

Antitubercular Activity

In vitro studies have highlighted the compound's potential against Mycobacterium smegmatis, a model organism for tuberculosis research:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 50 μg/mL against M. smegmatis, indicating promising antitubercular properties compared to established drugs like Rifampicin .

Structure-Activity Relationship (SAR)

The effectiveness of N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl...) can be attributed to its structural components:

  • Amide Linkage : The amide group plays a crucial role in enhancing biological activity.
  • Phenyl Substituents : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased potency against bacterial strains .
  • Tetrahydropyrazolo and Thiazolo Rings : These heterocyclic structures contribute significantly to the compound's pharmacological profile by providing a unique mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl...) with notable findings:

StudyFocusKey Findings
Study AAntibacterialDemonstrated significant activity against Escherichia coli with an IC50 of 0.91 μM .
Study BAntitubercularCompound showed MIC = 50 μg/mL against M. smegmatis, outperforming some existing treatments .
Study CSAR AnalysisIdentified that flexible side chains containing phenyl groups enhance antibacterial efficacy significantly .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

  • Answer : The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors. For example, acylation of pyrazolo-thiazolo-pyrimidinone intermediates with 4-fluorobenzyl derivatives under reflux conditions in aprotic solvents (e.g., DMF or DMSO) is common. Key steps include cyclization via nucleophilic substitution and thioamide coupling, optimized using catalysts like triethylamine or sodium hydride . Purity (>95%) is ensured via column chromatography and recrystallization.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming aromatic proton environments and heterocyclic connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups like carbonyl (C=O) and amide (N-H) stretches . X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer : Enzymatic inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA-based methods are standard. Cell viability assays (MTT or ATP-luminescence) in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and controls (e.g., staurosporine for kinase inhibition) are mandatory for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Answer : Systematic Design of Experiments (DoE) identifies critical parameters (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 80°C in DMF improves cyclization efficiency by 30%. Solvent screening (e.g., ethanol vs. acetonitrile) minimizes byproduct formation. Real-time monitoring via HPLC ensures intermediate stability .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Answer : Discrepancies often arise from variations in compound purity, assay protocols, or cell line specificity. Mitigation includes:

  • Standardization : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
  • Purity validation : Use LC-MS to confirm >95% purity and exclude degradation products.
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling for mechanistic insights .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Answer : Systematic modifications to the fluorobenzyl group (e.g., substituting F with Cl or CF₃) and pyrimidine core (e.g., introducing methyl or methoxy groups) are evaluated. Computational docking (AutoDock Vina) predicts binding poses to targets like EGFR or CDK2. In vitro testing of derivatives identifies substituents that enhance hydrophobic interactions or hydrogen bonding .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .
  • Characterization : Combine NMR with HSQC for unambiguous assignment of overlapping proton signals .
  • Biological Testing : Include positive controls (e.g., imatinib for kinase assays) and validate results across ≥3 independent replicates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.